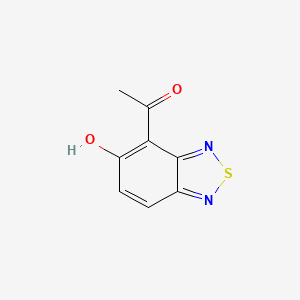

Ethanone, 1-(5-hydroxy-2,1,3-benzothiadiazol-4-yl)-

Description

Ethanone, 1-(5-hydroxy-2,1,3-benzothiadiazol-4-yl)- is a heterocyclic compound featuring a benzothiadiazol core substituted with a hydroxy group at position 5 and an acetyl (ethanone) group at position 3. Benzothiadiazoles are aromatic systems containing sulfur and nitrogen atoms, which confer unique electronic properties and reactivity. The hydroxy and ethanone substituents further modulate its chemical behavior, making it relevant in pharmaceutical and materials science research.

Properties

CAS No. |

120893-39-2 |

|---|---|

Molecular Formula |

C8H6N2O2S |

Molecular Weight |

194.21 g/mol |

IUPAC Name |

1-(5-hydroxy-2,1,3-benzothiadiazol-4-yl)ethanone |

InChI |

InChI=1S/C8H6N2O2S/c1-4(11)7-6(12)3-2-5-8(7)10-13-9-5/h2-3,12H,1H3 |

InChI Key |

XWORRWXDYWSAEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC2=NSN=C21)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone typically involves the reaction of 5-hydroxybenzo[c][1,2,5]thiadiazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1-(5-Hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ethanone moiety can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of 1-(5-oxo-benzo[c][1,2,5]thiadiazol-4-yl)ethanone or 1-(5-carboxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone.

Reduction: Formation of 1-(5-hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanol.

Substitution: Formation of 1-(5-halo-benzo[c][1,2,5]thiadiazol-4-yl)ethanone.

Scientific Research Applications

1-(5-Hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Investigated for its potential anticancer and antimicrobial activities.

Industry: Used in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial and anticancer properties by inducing oxidative stress in cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally analogous due to shared heterocyclic cores or functional groups:

Key Observations:

- Heterocyclic Core: The benzothiadiazole core in the target compound differs from thiadiazole-pyridine hybrids (e.g., 8a ), oxazoline (), and thiazole derivatives ().

- Functional Groups: The ethanone group is shared across all compounds, but additional groups like benzamide (8a), propyl (), and phenylamino () introduce variability in polarity, solubility, and reactivity.

Physicochemical Properties

Melting points and spectral data from synthesized compounds provide insights into stability and intermolecular interactions:

Analysis:

- Higher melting points in 8a (290°C) and 8b (200°C) suggest strong intermolecular interactions (e.g., hydrogen bonding from carbonyl groups) compared to simpler oxazolyl or thiazole derivatives.

- IR spectra confirm the presence of dual carbonyl groups in 8a and 8b, which may enhance reactivity in nucleophilic additions or condensations compared to the single ethanone in the target compound.

Biological Activity

Ethanone, 1-(5-hydroxy-2,1,3-benzothiadiazol-4-yl)-, is a compound that has garnered interest in the fields of chemistry and biology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various scientific domains.

Chemical Structure and Properties

Ethanone, 1-(5-hydroxy-2,1,3-benzothiadiazol-4-yl)- is characterized by its unique benzothiadiazole moiety, which contributes to its biological properties. The compound can be represented as follows:

This structure allows for interactions with various biological targets, particularly enzymes and proteins.

The mechanism of action for Ethanone involves several pathways:

- Enzyme Interaction : The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. This inhibition is crucial for its anticancer and antimicrobial properties.

- Reactive Oxygen Species (ROS) Generation : Ethanone has been shown to generate ROS within cells. This oxidative stress can lead to apoptosis in cancer cells and has implications for antimicrobial activity as well.

- Fluorescent Properties : Its unique photophysical properties make it suitable for use as a fluorescent probe in biological assays.

Biological Activities

Ethanone exhibits a range of biological activities that have been documented in various studies:

Anticancer Activity

Research indicates that Ethanone has significant potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including:

These findings suggest that Ethanone may be effective in targeting multiple pathways involved in cancer proliferation.

Antimicrobial Activity

Ethanone also demonstrates notable antimicrobial properties against various bacterial strains. Its effectiveness was assessed through minimum inhibitory concentration (MIC) tests against pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a promising antibacterial profile:

The compound's ability to disrupt bacterial cell membranes and inhibit growth is attributed to its structural characteristics.

Case Studies

Several case studies highlight the practical applications of Ethanone in medical research:

- Study on Cancer Cell Lines : A study involving the treatment of HEPG2 and MCF7 cells with varying concentrations of Ethanone revealed a dose-dependent response in cell viability, indicating its potential as a therapeutic agent .

- Antimicrobial Efficacy Assessment : In another study, Ethanone was tested against common pathogens responsible for hospital-acquired infections. The results indicated that it could serve as a lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.